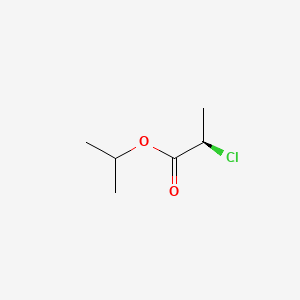
Propanoic acid, 2-chloro-, 1-methylethyl ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- is an organic compound with the molecular formula C6H11ClO2. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- typically involves the esterification of 2-chloropropanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to yield 2-chloropropanoic acid and isopropanol.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed, with water acting as the nucleophile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis: The primary products are 2-chloropropanoic acid and isopropanol.
Reduction: The main product is the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for understanding ester hydrolysis and other related processes.
Medicine
In the medical field, derivatives of this compound are explored for their potential therapeutic properties. They can be used in the development of new drugs and pharmaceuticals.
Industry
Industrially, this compound is used in the manufacture of agrochemicals, fragrances, and other specialty chemicals. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- involves its interaction with specific molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-methyl-, 1-methylethyl ester
- Propanoic acid, 1-methylethyl ester
- Propanoic acid, 2-chloro-, methyl ester
Uniqueness
Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- is unique due to its chiral nature and the presence of a chlorine atom, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in asymmetric synthesis and other specialized chemical processes.
Properties
CAS No. |
79435-04-4 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-chloropropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)9-6(8)5(3)7/h4-5H,1-3H3/t5-/m1/s1 |
InChI Key |
BOKVSRHWZPCJRN-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)Cl |
Canonical SMILES |
CC(C)OC(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















